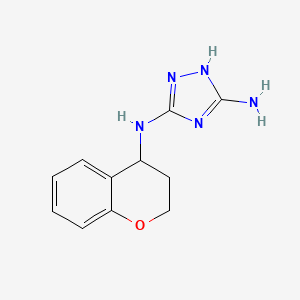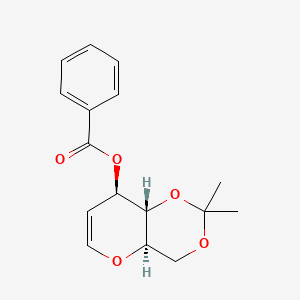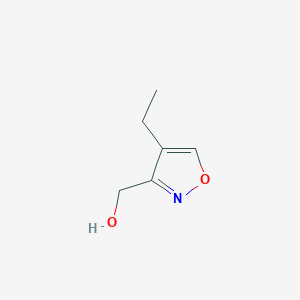![molecular formula C15H16N4O4S B2959017 2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 898132-46-2](/img/structure/B2959017.png)
2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” belongs to the class of thiazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been designed, synthesized, and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
Synthesis Analysis
The synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves a series of chemical reactions . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives have been explored . A concise synthesis of novel 2,6-substituted 5-arylthiazolo-[4,5-d]pyrimidin-7(6H)-ones has been reported .Molecular Structure Analysis
The molecular structure of these compounds includes a thiazolo[4,5-d]pyrimidin-7(6H)-one core . This core is interesting for drug discovery . The compounds have been investigated for various biological activities, including as phosphatidylinositol 3-kinase inhibitors, ubiquitin-specific protease 7 inhibitors, stearoyl-CoA desaturase inhibitors, growth hormone secretagogue receptor type 1a antagonists, and positive allosteric modulators of α7 nicotinic acetylcholine receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . This reaction is carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes give conjugated products .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. For example, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide information about the functional groups present in the molecule .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods to synthesize polynuclear heterocycles, including thiazolopyrimidines, due to their significant biological activities. For example, El-Gazzar et al. (2006) prepared thienopyrimidine derivatives, including those fused with a thiazolo ring, to explore their biological activities. These compounds showed potential as inhibitors of adenosine kinase, platelet aggregation, and demonstrated antilukemia and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
Pharmacological Applications
The exploration of thiazolopyrimidine derivatives has extended into pharmacological applications, including anti-inflammatory, analgesic, and antimicrobial activities. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were screened for cyclooxygenase-1/2 (COX-1/2) inhibition and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Antimicrobial Effects
Another study by Sukanya et al. (2022) on the synthesis of thiazolopyrimidine derivatives highlighted their potential cytotoxic effects against cancer cell lines, along with notable anti-inflammatory effects. This suggests the importance of electron-withdrawing groups in enhancing the potency of these compounds (Sukanya, Venkatesh, Rao, & Joy, 2022).
Future Directions
The development of novel TopI inhibitors aimed to overcome the defects of current topoisomerase I inhibitors has achieved considerable interest . The future directions in this field could involve the design and synthesis of more potent and selective inhibitors based on the thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold .
properties
IUPAC Name |
2-amino-4-[2-(3,4-dimethoxyphenyl)ethyl]-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-22-9-4-3-8(7-10(9)23-2)5-6-19-12-11(24-14(16)17-12)13(20)18-15(19)21/h3-4,7H,5-6H2,1-2H3,(H2,16,17)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBGUZPNAXSKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)SC(=N3)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)




![4-[(4-methoxycarbonyl-5-methyl-2-oxo-1H-pyrrol-3-ylidene)methyl]benzoic acid](/img/structure/B2958948.png)




